

# IUPAC name for 1-(Pyridin-3-yl)ethanamine dihydrochloride.

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## Compound of Interest

Compound Name: 1-(Pyridin-3-yl)ethanamine  
dihydrochloride

Cat. No.: B1370924

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An In-Depth Technical Guide to **1-(Pyridin-3-yl)ethanamine Dihydrochloride** for Drug Development Professionals

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **1-(Pyridin-3-yl)ethanamine dihydrochloride**, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge, practical methodologies, and critical insights required to effectively utilize this compound in their research endeavors.

## Core Identity and Physicochemical Properties

**1-(Pyridin-3-yl)ethanamine dihydrochloride** is a salt form of the parent amine, which enhances its stability and aqueous solubility, making it more amenable for handling, formulation, and biological screening. The core structure consists of a pyridine ring substituted at the 3-position with an ethanamine group.

The presence of the nitrogen atom in the pyridine ring significantly influences the molecule's electronic properties and its ability to engage in hydrogen bonding, a critical interaction in drug-receptor binding.<sup>[1][2]</sup> This feature makes the pyridine scaffold a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.<sup>[1][2]</sup>

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source
IUPAC Name	1-(Pyridin-3-yl)ethan-1-amine dihydrochloride	ChemScene[3]
CAS Number	1159823-02-5	ChemScene[3]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>2</sub>	ChemScene[3]
Molecular Weight	195.09 g/mol	ChemScene[3]
Canonical SMILES	<chem>CC(C1=CN=CC=C1)N.Cl.Cl</chem>	ChemScene[3]
Chirality	Chiral, exists as (R) and (S) enantiomers	PubChem, BLDpharm[4][5]
Storage	2-8°C, Inert atmosphere	BLD Pharm[6]

## Synthesis and Manufacturing Overview

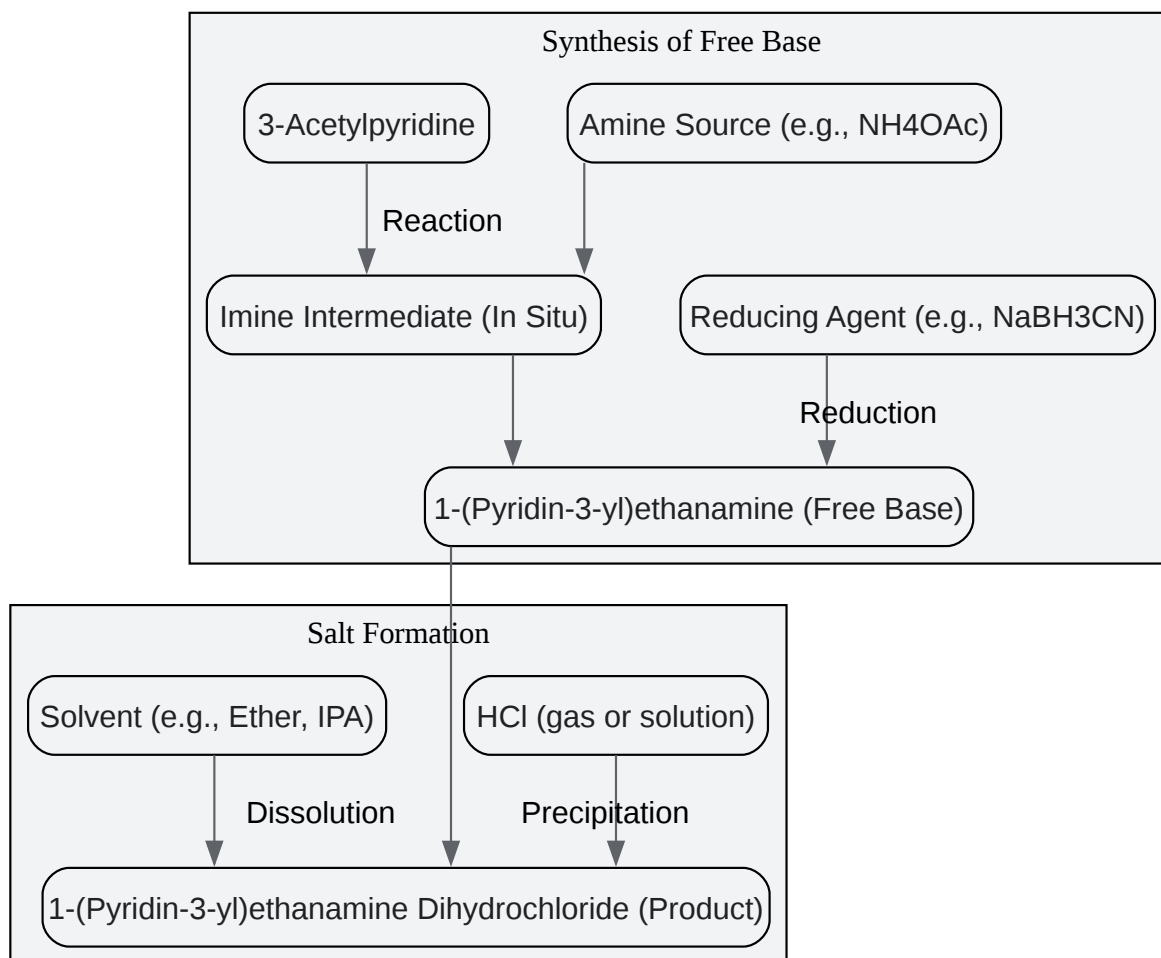
While specific, proprietary synthesis routes may vary between manufacturers, a general and logical synthetic approach to the parent amine, 1-(pyridin-3-yl)ethanamine, involves the reductive amination of 3-acetylpyridine. This common and robust method in organic chemistry provides a reliable pathway to the target amine. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.

### Causality in Synthesis:

- **Reductive Amination:** This is a preferred route due to the commercial availability of the starting material, 3-acetylpyridine. The reaction typically proceeds via an imine intermediate, which is then reduced in situ to the desired amine. The choice of reducing agent (e.g., sodium borohydride, catalytic hydrogenation) can influence yield and purity.
- **Salt Formation:** The parent amine is an oil or low-melting solid. Converting it to the dihydrochloride salt serves two primary purposes:
  - **Purification:** Crystallization of the salt is an effective method for removing impurities.

- **Stability & Handling:** The resulting crystalline solid is generally more stable, non-volatile, and easier to handle and weigh accurately than the free base.

Diagram 1: Generalized Synthetic Workflow



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Caption: Generalized workflow for the synthesis of **1-(Pyridin-3-yl)ethanamine dihydrochloride**.

## Applications in Drug Discovery and Development

The 1-(pyridin-3-yl)ethanamine scaffold is a valuable building block for constructing compound libraries for high-throughput screening. Its structural features are pertinent to several therapeutic areas.

- **Scaffold for Kinase Inhibitors:** The pyridine ring can mimic the adenine region of ATP and form key hydrogen bonds in the hinge region of many protein kinases. The ethanamine side chain provides a vector for introducing substituents that can target solvent-exposed regions, enhancing potency and selectivity.
- **GPCR Ligands:** The basic nitrogen of the amine and the aromatic pyridine ring are common pharmacophoric elements for G-protein coupled receptor (GPCR) ligands. Derivatization of the amine can lead to potent and selective agonists or antagonists.
- **Central Nervous System (CNS) Agents:** The pyridine moiety is present in many CNS-active drugs.<sup>[2]</sup> Its polarity and ability to modulate pKa can be tuned to optimize blood-brain barrier penetration.

The pyridine ring system is one of the most extensively used heterocycles in drug design, leading to numerous therapeutic agents for conditions ranging from cancer to tuberculosis.<sup>[1]</sup> The versatility of this scaffold ensures its continued relevance in the development of novel pharmaceuticals.<sup>[1]</sup>

## Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of any chemical building block used in drug development. The following are self-validating, step-by-step protocols based on standard industry practices for a compound of this class.

### Identity Confirmation via NMR Spectroscopy

**Principle:** Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by probing the magnetic fields around atomic nuclei.  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the carbon-hydrogen framework and overall structure.

**Step-by-Step Protocol:**

- **Sample Preparation:** Accurately weigh 5-10 mg of **1-(Pyridin-3-yl)ethanamine dihydrochloride** and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>).
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton NMR spectrum. Expected signals include aromatic protons from the pyridine ring, a quartet for the methine (CH) proton, and a doublet for the methyl (CH<sub>3</sub>) protons. The amine protons may be broad or exchange with D<sub>2</sub>O.
- **<sup>13</sup>C NMR Acquisition:** Acquire the carbon NMR spectrum. Expect signals for the four distinct aromatic carbons, the methine carbon, and the methyl carbon.
- **Data Analysis:** Integrate the <sup>1</sup>H NMR signals to confirm proton ratios. Compare the chemical shifts (δ) in both spectra to predicted values or reference spectra to confirm the molecular structure.

## Purity Assessment by High-Performance Liquid Chromatography (HPLC)

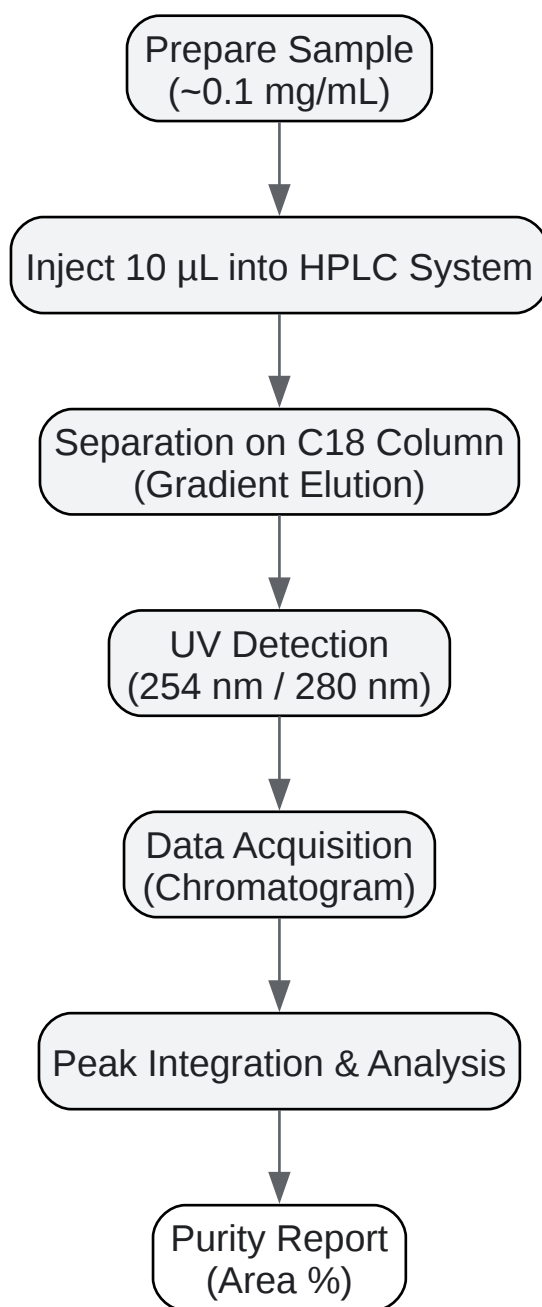
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.

### Step-by-Step Protocol:

- **Sample Preparation:** Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., water/methanol) at a concentration of ~1 mg/mL. Create a dilution for analysis at ~0.1 mg/mL.
- **Chromatographic Conditions (Example):**
  - Column: C18 reverse-phase, 4.6 x 150 mm, 5 μm particle size.
  - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  - Mobile Phase B: 0.1% TFA in Acetonitrile.

- Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm and 280 nm.
- Injection Volume: 10 µL.
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:  $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$ . The result should meet the required specification (e.g., >97%).

Diagram 2: HPLC-UV Analytical Workflow



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